molecular formula C10H14BrNO2 B1380756 2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol CAS No. 1545687-29-3

2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol

Cat. No. B1380756
CAS RN: 1545687-29-3
M. Wt: 260.13 g/mol
InChI Key: NVWXKUUAGIRMSO-UHFFFAOYSA-N
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Description

“2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol” is a chemical compound with the CAS Number: 1545687-29-3 . It has a molecular weight of 260.13 . The compound is also known as ABE.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BrNO2/c1-7(12)9-3-2-8(11)6-10(9)14-5-4-13/h2-3,6-7,13H,4-5,12H2,1H3 . This code provides a specific description of the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pyrolysis Products and Stability

  • A study identified the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), a substance similar in structure to 2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol. This research contributes to understanding the stability and potential degradation of related compounds when exposed to heat (Texter et al., 2018).

Metabolism in Rats

  • The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), another structurally similar compound, was studied in rats. The identification of various metabolites helps in understanding the metabolic pathways of related compounds (Kanamori et al., 2002).

Crystal Structure Analysis

  • Research on 1,2-bis(2-aminophenoxy)ethane, which shares part of its chemical structure with the compound of interest, focused on its crystal structure, revealing intermolecular interactions. This informs the potential molecular arrangements and stability of related chemicals (Rademeyer et al., 2005).

Synthesis and Identification

  • A study on the synthesis and identification of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) provides insight into the synthetic routes and analytical techniques applicable to similar compounds (Power et al., 2015).

Thermal Decomposition

  • Research into the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), which has a similar bromophenoxy component, offers insights into the thermal stability and decomposition pathways of related bromophenols (Altarawneh & Dlugogorski, 2014).

Antimicrobial Activities

  • The synthesis and characterization of similar brominated compounds have shown promising antimicrobial activities, suggesting potential biomedical applications for related compounds (Sherekar et al., 2021).

Supramolecular Chemistry

  • Studies in supramolecular chemistry involving amine-phenol adducts contribute to the understanding of the molecular interactions and potential applications in material science or molecular engineering for similar compounds (Glidewell et al., 2000).

Diverse Synthesis Applications

  • Research on the synthesis of 1-(2-Aminoaryl)-2-yn-1-ols, which are structurally related, underlines the versatility of such compounds in the synthesis of complex molecules, indicating potential uses in pharmaceutical and chemical synthesis (Gabriele et al., 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-(1-aminoethyl)-5-bromophenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-7(12)9-3-2-8(11)6-10(9)14-5-4-13/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWXKUUAGIRMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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